

Chemical properties and stability of 3-Nitropyridine-2,4-diamine

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Compound of Interest

Compound Name: 3-Nitropyridine-2,4-diamine

Cat. No.: B1369257

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An In-depth Technical Guide to the Chemical Properties and Stability of 3-Nitropyridine-2,4-diamine

Abstract: This technical guide provides a comprehensive analysis of the chemical properties and stability profile of **3-Nitropyridine-2,4-diamine** (CAS No. 24501-21-1), a key heterocyclic building block in pharmaceutical and organic chemistry research. The document elucidates the molecule's structural attributes, reactivity, and degradation pathways under various stress conditions. We present field-proven, step-by-step protocols for conducting forced degradation and thermal stability studies, grounded in the principles of ICH guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with actionable insights for handling, formulation, and the development of stability-indicating analytical methods for this compound and its derivatives.

Introduction and Scientific Context

3-Nitropyridine-2,4-diamine is a substituted pyridine derivative whose structural complexity makes it a valuable intermediate in medicinal chemistry. Its pyridine core, functionalized with two activating amino groups and a potent electron-withdrawing nitro group, creates a unique electronic landscape that dictates its reactivity and stability. This molecule serves as a precursor in the synthesis of novel compounds targeting infectious diseases and is a subject of interest for creating complex heterocyclic systems.^[1]

A thorough understanding of its intrinsic stability is paramount for its effective use. Degradation of such an intermediate can lead to the formation of impurities that may be toxic or compromise

the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is structured to provide a deep dive into the molecular characteristics that govern its stability, offering a robust framework for its assessment.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The chemical structure of **3-Nitropyridine-2,4-diamine** is defined by a pyridine ring substituted at the 2- and 4-positions with amino ($-NH_2$) groups and at the 3-position with a nitro ($-NO_2$) group.

- **Electron-Withdrawing Nitro Group:** The $-NO_2$ group at the C3 position strongly deactivates the pyridine ring towards electrophilic attack through both inductive and resonance effects. It significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.
- **Electron-Donating Amino Groups:** The $-NH_2$ groups at the C2 and C4 positions are activating. They are ortho- and para-directing, increasing the electron density of the ring and making it more susceptible to electrophilic substitution. However, this effect is counteracted by the powerful deactivating nature of the adjacent nitro group.
- **Intramolecular Interactions:** The proximity of the amino group at C2 and the nitro group at C3 allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation, crystal packing, and overall stability.

Caption: Chemical structure of **3-Nitropyridine-2,4-diamine**.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **3-Nitropyridine-2,4-diamine**.

Property	Value	Source
CAS Number	24501-21-1	[1][2]
Molecular Formula	C ₅ H ₆ N ₄ O ₂	[1][2][3]
Molecular Weight	154.13 g/mol	[1][2]
Appearance	Yellow to orange crystalline solid (inferred)	[4][5]
Boiling Point	436.1 ± 40.0 °C at 760 mmHg (Predicted)	[1]
Storage Conditions	Room temperature, away from light, in an inert atmosphere	[1]

Stability Profile

The stability of **3-Nitropyridine-2,4-diamine** is a critical parameter for its application. Its multifunctionality suggests several potential degradation pathways. The recommended storage conditions—protected from light and under an inert atmosphere—indicate intrinsic sensitivities to photo-oxidation and oxidation.[1]

Thermal Stability

Nitrated aromatic compounds, particularly those with multiple amino groups, can be energetic and exhibit exothermic decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) is the primary technique for assessing thermal stability. For a structurally related compound, 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO), a sharp exothermic decomposition event was observed at 360.6 °C, indicating significant thermal stability followed by rapid, high-energy decomposition.[6] It is anticipated that **3-Nitropyridine-2,4-diamine** will also display a high decomposition temperature, but its thermal hazard potential must be experimentally verified.

Photostability

Many nitroaromatic compounds are susceptible to degradation upon exposure to UV or visible light. The recommended storage "away from light" for **3-Nitropyridine-2,4-diamine** supports

this hypothesis.[1] Photolytic degradation can involve complex radical reactions, reduction of the nitro group, or oxidation of the amino groups, leading to a variety of colored degradation products.

pH-Dependent Stability and Hydrolysis

Forced degradation studies under acidic and basic conditions are essential to probe the molecule's susceptibility to hydrolysis.[7]

- **Acidic Conditions** (e.g., 0.1 M HCl): The amino groups and the pyridine nitrogen will be protonated. This can alter the electronic structure of the molecule, potentially making it more or less susceptible to hydrolytic attack.
- **Basic Conditions** (e.g., 0.1 M NaOH): In a strong base, the amino groups may be deprotonated, which could initiate different degradation pathways. The electron-deficient ring is activated towards nucleophilic attack by hydroxide ions, although this is generally less favorable than in rings without electron-donating amino groups.

Oxidative Stability

Oxidative stress is a significant degradation risk, as suggested by the recommendation to store under an inert gas.[1] Studies on the related compound 3,4-diaminopyridine have shown that it degrades in the presence of hydrogen peroxide (H_2O_2), a common reagent for simulating oxidative stress.[8] The primary degradation products identified were an N-oxide and a nitrated pyridine, indicating that both the pyridine nitrogen and the amino groups are susceptible to oxidation.[8] The salt form of 3,4-diaminopyridine was found to be more stable under oxidative conditions than the free base, an important consideration for formulation development.[8]

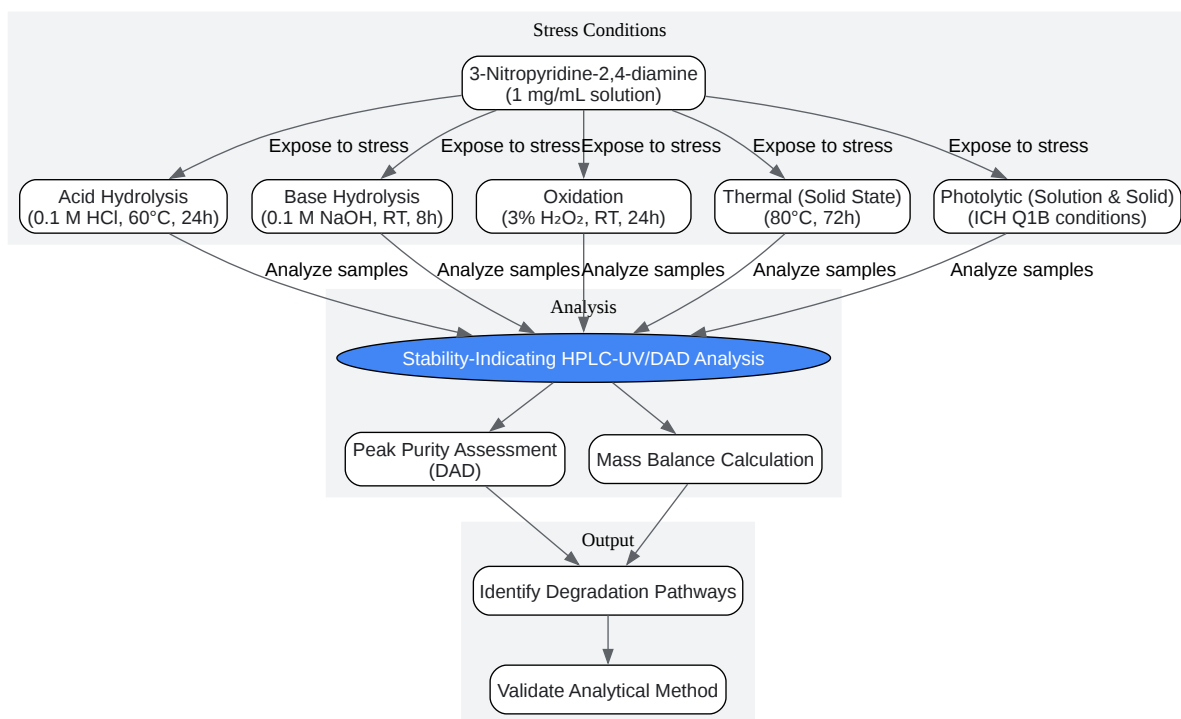
Experimental Protocols for Stability Assessment

To ensure trustworthiness and scientific integrity, stability testing must be systematic. The following protocols are designed as self-validating systems based on established regulatory principles.[9][10]

Protocol: Forced Degradation (Stress Testing)

This workflow is designed to identify potential degradation products and establish a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC)

method.



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